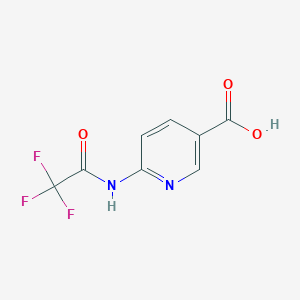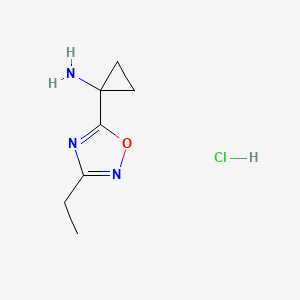
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine hydrochloride is a compound that features a cyclopropylamine group attached to an oxadiazole ring The oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the oxadiazole ring system without the need for protective groups. The reaction scope includes various amidoximes and isatoic anhydrides with different substituents, resulting in moderate to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The cyclopropylamine group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, some oxadiazole derivatives are known to inhibit specific enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and have similar chemical properties.
Cyclopropylamine Derivatives: Compounds with a cyclopropylamine group exhibit similar reactivity and biological activities.
Uniqueness
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine hydrochloride is unique due to the combination of the oxadiazole ring and the cyclopropylamine group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the cyclopropylamine group can enhance the compound’s ability to interact with biological targets, making it a valuable molecule for drug discovery and development .
Properties
Molecular Formula |
C7H12ClN3O |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c1-2-5-9-6(11-10-5)7(8)3-4-7;/h2-4,8H2,1H3;1H |
InChI Key |
FFAFJVMQRGINNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2(CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


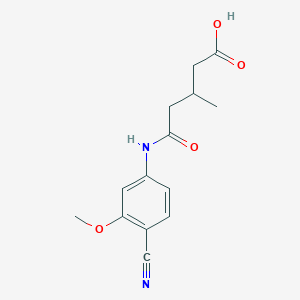
![3-(4-Amino-2-tert-butyl-5-methylphenylsulfanyl)-4-hydroxy-6,6-bis[2-(4-hydroxyphenyl)ethyl]-5,6-dihydropyran-2-one](/img/structure/B8440675.png)
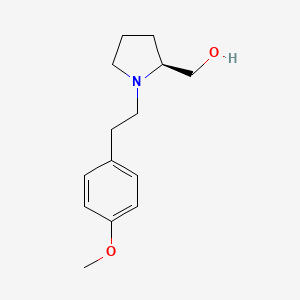
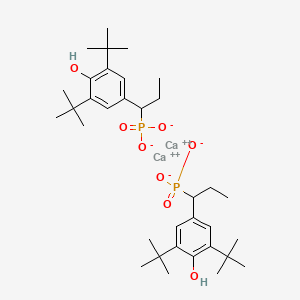
![1-[[3-(Diethylamino)propyl]amino]-4-(hydroxymethyl)thioxanthen-9-one](/img/structure/B8440685.png)
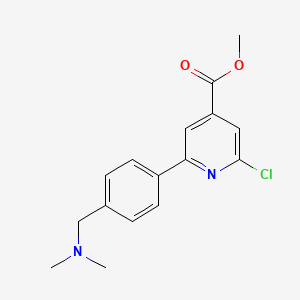
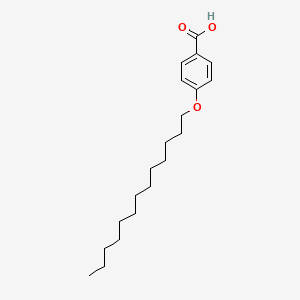
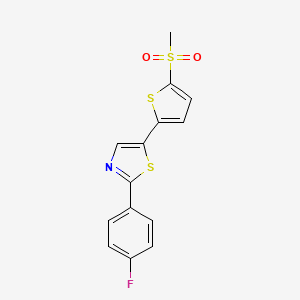
![5-chloro-2-(chloromethyl)-1-(3-(methylsulfonyl)propyl)-1H-benzo[d]imidazole](/img/structure/B8440712.png)
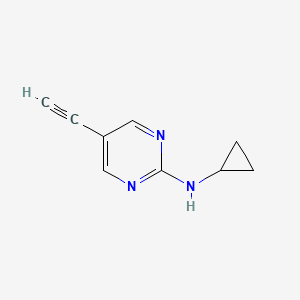
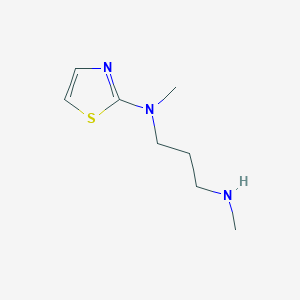
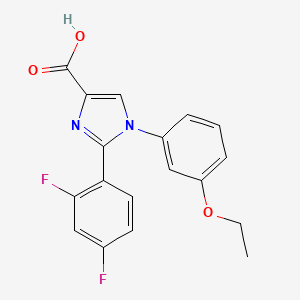
![6-Ethyl-5-[4-phenylmethyl]-1-piperazinyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B8440739.png)
